2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)18(23)20-13-8-10-14(11-9-13)21-12-4-3-7-17(21)22/h1-2,5-6,8-11H,3-4,7,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDRDKRUWYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of benzamides, including 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have shown promising anticancer properties. Studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines by interfering with critical cellular pathways. For instance, compounds designed around the benzamide structure have been evaluated for their efficacy against human colorectal carcinoma cell lines (HCT116), showing significant cytotoxicity at low concentrations .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential activity against various pathogens. Investigations into related compounds have revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi . These findings highlight the importance of further exploring the antimicrobial potential of this compound.
Enzyme Inhibition
The compound is also being explored as an enzyme inhibitor. The presence of the piperidine moiety may facilitate interactions with enzyme active sites, potentially leading to the development of inhibitors for key enzymes involved in disease processes . For example, compounds with similar structures have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research on related benzamide derivatives has shown that modifications to the aromatic rings and substituents can significantly affect their potency and selectivity against specific biological targets . This knowledge can guide further synthetic efforts to enhance the compound's therapeutic profile.
Synthetic Applications
The synthesis of this compound involves multi-step procedures starting from commercially available precursors. Its synthesis typically includes:
- Formation of the piperidine moiety : Utilizing reagents such as lithium aluminum hydride.
- Fluorination : Introducing the fluorine atom at specific positions to enhance biological activity.
- Coupling reactions : Linking the piperidine derivative to the benzamide core through various coupling techniques.
Optimizing these synthetic routes is essential for improving yield and purity, particularly for industrial applications .
Case Studies
Several case studies highlight the applications of similar compounds in drug discovery:
These case studies underscore the therapeutic potential of compounds related to this compound in various medical applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the biological context, but often include modulation of signal transduction pathways or inhibition of protein-protein interactions .
Comparison with Similar Compounds
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:
Apixaban: A direct inhibitor of activated factor X, used in the prevention and treatment of thromboembolic diseases.
Trifluoromethyl group-containing drugs: These compounds often exhibit unique pharmacological activities due to the presence of the trifluoromethyl group.
Biological Activity
2-Fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds that have shown promise in various therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
- Fluorine Atom : The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
- Piperidinyl Group : This moiety is known for its role in modulating receptor activity and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways.
Target Enzymes
Research indicates that this compound may inhibit key enzymes such as:
- Factor Xa : An essential enzyme in the coagulation cascade, where inhibition leads to reduced thrombin generation and potential anticoagulant effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, showing:
- IC50 Values : The compound exhibits IC50 values in the low micromolar range against breast cancer and leukemia cell lines, indicating significant cytotoxicity .
Neurological Implications
The compound's piperidinyl structure suggests potential neuroprotective properties. Preliminary studies indicate that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
- In Vitro Studies : A recent study evaluated the effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 μM.
- Animal Models : In vivo studies using murine models demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates compared to control groups. These findings support its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Mechanism of Action | IC50 (μM) | Therapeutic Area |
|---|---|---|---|
| Apixaban | Factor Xa inhibitor | <0.5 | Anticoagulant |
| Selinexor | Exportin 1 inhibitor | <0.5 | Anticancer |
| This compound | Factor Xa inhibition & anticancer activity | Low μM range | Oncology & Neurology |
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves two key steps: (1) formation of the 2-oxopiperidin-1-ylphenyl intermediate via reductive amination or nucleophilic substitution, and (2) coupling with 2-fluorobenzoyl chloride under amide-forming conditions. For step 2, refluxing in anhydrous dichloromethane with a coupling agent like HATU or EDC/HOBt (1:1.2 molar ratio) at 40–60°C for 6–12 hours achieves yields >75%. Recrystallization in methanol improves purity (>98% by HPLC) . Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) or LC-MS to detect intermediates.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Methodological Answer: Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm fluorine substitution (δ ~110–120 ppm for C-F) and piperidone carbonyl (δ ~170 ppm).
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 357.1 (calculated).
- X-ray crystallography : If single crystals form (e.g., in ethanol/water), resolve the 3D structure to confirm stereochemistry .
- HPLC : C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. How should researchers ensure compound stability during storage and handling?
Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the amide bond or oxidation of the piperidone ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous buffers (pH >8) during in vitro assays, as basic conditions degrade the 2-oxopiperidinyl moiety .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS .
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to model interactions with predicted targets like G protein-coupled receptors .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified fluorine positions (e.g., 3-fluoro vs. 4-fluoro) or piperidone replacements (e.g., morpholinone).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (amide) and hydrophobic (fluorophenyl) features .
- In vitro profiling : Compare analogs in cytotoxicity (MTT assay) and target-binding (SPR) screens to correlate structural changes with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and normalize to positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-response curves : Test 10 nM–100 µM ranges to identify biphasic effects or off-target interactions.
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to validate inconsistencies in IC₅₀ values .
Q. How can metabolic pathways and pharmacokinetic properties be evaluated preclinically?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF to identify phase I/II metabolites (e.g., hydroxylation at C-3 of piperidone).
- Plasma stability : Measure half-life in mouse plasma at 37°C; use AUC calculations for bioavailability.
- In vivo PK : Administer 10 mg/kg IV/PO in rodents, with serial blood sampling and LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
